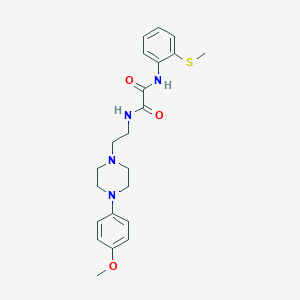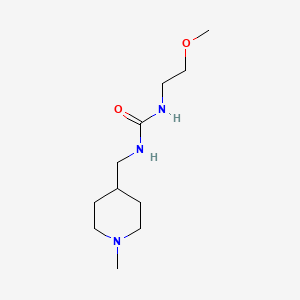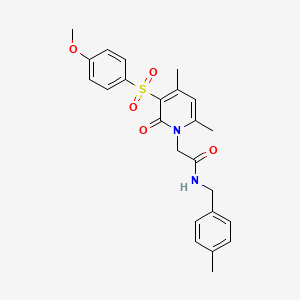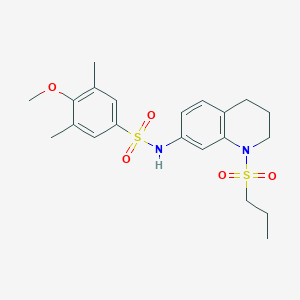![molecular formula C18H11ClF4N4O3 B3016223 N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide CAS No. 1092346-16-1](/img/structure/B3016223.png)
N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple functional groups, including an oxazole ring, a carbohydrazide moiety, and a pyridine ring substituted with trifluoromethyl groups. These structural motifs are often found in compounds with medicinal properties.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies can be inferred. For instance, the preparation of related triazolopyridines involves the reaction of hydrazides with various reagents to form fused pyridine derivatives, as seen in the synthesis of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride . Similarly, the synthesis of N'-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves the reaction of phenyl acetates in an alkaline medium . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of the compound likely features a planar pyridine ring, which is a common scaffold for drug-like molecules due to its ability to engage in π-π stacking interactions and hydrogen bonding. The presence of a trifluoromethyl group could influence the electronic properties of the molecule, as seen in the study of pyrimidine derivatives where the introduction of fluorine atoms affected the activity of the compounds .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The oxazole ring is known for its participation in nucleophilic addition reactions, while the carbohydrazide moiety could engage in condensation reactions. The pyridine ring could undergo electrophilic substitution, especially at positions activated by the electron-withdrawing trifluoromethyl group. The synthesis of triazolopyridine derivatives from hydrazinyl-pyridine-carbonitriles suggests that similar transformations could be applicable to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of fluorine atoms typically increases the lipophilicity of a molecule, which can affect its permeability and distribution in biological systems. The carboxamide group is critical for activity, as demonstrated in the SAR studies of pyrimidine derivatives, where its position on the ring was crucial for maintaining biological activity . The compound's solubility, melting point, and stability would also be key parameters that could be predicted based on the behavior of structurally related compounds.
科学的研究の応用
Antimicrobial Activity
- Synthesis and Evaluation : Studies have focused on synthesizing novel compounds similar to N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide and evaluating their antimicrobial properties. For instance, Al-Ghamdi (2019) reported the synthesis of new heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives, assessing their antimicrobial activities (Al-Ghamdi, 2019). Similarly, Dengale et al. (2019) synthesized novel 1,3,4-Thiadiazoles and 1,2,4-Triazoles from 2-(3-Fluorophenyl)-4-methylthiazole-5-carbohydrazide, examining their antibacterial and antifungal activity (Dengale et al., 2019).
Chemical Transformations and Synthesis
- Chemical Reactivity Studies : Research includes exploring the chemical reactivity of related compounds under various conditions. Ibrahim and El-Gohary (2016) studied the reactivity of 6-methylchromone-3-carbonitrile towards different nucleophilic reagents, leading to a variety of heterocyclic systems (Ibrahim & El-Gohary, 2016).
- Development of New Compounds : There's significant interest in developing new compounds with potential biological applications. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, assessing their antimicrobial and antioxidant activity (Flefel et al., 2018).
Biological and Pharmacological Potential
- Evaluation of Biological Activities : Various studies have synthesized derivatives and analogs to evaluate their potential biological activities. For example, Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N'-[6-(trifluoromethyl)pyridine-3-carbonyl]-1,2-oxazole-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF4N4O3/c1-8-13(15(27-30-8)14-10(19)3-2-4-11(14)20)17(29)26-25-16(28)9-5-6-12(24-7-9)18(21,22)23/h2-7H,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQBKHUCLOVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF4N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)
![6-[6-[(2-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B3016145.png)
![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)
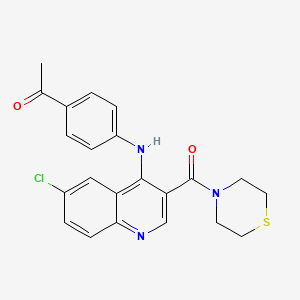
![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)


